molecular formula C12H14BrN B13646575 7-Bromo-5-(tert-butyl)-1H-indole

7-Bromo-5-(tert-butyl)-1H-indole

Cat. No.: B13646575
M. Wt: 252.15 g/mol
InChI Key: JXQBRBUHRUBYNX-UHFFFAOYSA-N
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Description

7-Bromo-5-(tert-butyl)-1H-indole is a brominated indole derivative with the molecular formula C12H14BrN

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(tert-butyl)-1H-indole typically involves the bromination of 5-(tert-butyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-(tert-butyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium or Grignard reagents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

7-Bromo-5-(tert-butyl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(tert-butyl)-1H-indole in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tert-butyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the tert-butyl group, leading to different reactivity and applications.

    7-Bromoindole: Similar structure but without the tert-butyl group, affecting its physical and chemical properties.

    5-(tert-butyl)-1H-indole: Lacks the bromine atom, resulting in different reactivity patterns.

Uniqueness: 7-Bromo-5-(tert-butyl)-1H-indole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-bromo-5-tert-butyl-1H-indole

InChI

InChI=1S/C12H14BrN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3

InChI Key

JXQBRBUHRUBYNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Br

Origin of Product

United States

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